2,4-Diaminophenol dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

27.5 G/100 ML WATER @ 15 °C; SLIGHTLY SOL IN ALCOHOL

SLIGHTLY SOL IN ETHER

Synonyms

Canonical SMILES

Biopharmaceutics Classification System (BCS)

Field: Biopharmaceutics

Application Summary: Amidon, along with other researchers, developed a theoretical basis for a Biopharmaceutic Drug Classification.

Methods and Procedures: The research was conducted during Amidon’s 1990–1991 sabbatical year at the FDA.

Results: The Biopharmaceutics Classification System (BCS) has become widely accepted today in the academic, industrial, and regulatory world.

Electrochemical Detection of Amidol

Field: Electrochemistry

Methods and Procedures: The NCs were prepared by a wet-chemical process followed by characterization with various conventional techniques, such as the UV-Vis, FTIR, XRD, FESEM, EDS and XPS techniques.

Results: The sensitivity is calculated from the slope of the calibration plot in LDR, which was 158.228 μA μM −1 cm −2. The limit of detection (LOD) and limit of quantification (LOQ) of the fabricated chemical sensor were 0.06 nM and 0.2 nM.

Photographic Development

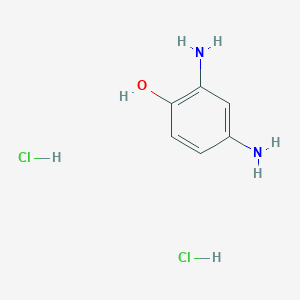

2,4-Diaminophenol dihydrochloride is a chemical compound with the molecular formula C₆H₁₀Cl₂N₂O. It is classified as an acidic salt and is known for its role in various applications, particularly in the cosmetic and photographic industries. This compound appears as a white to light yellow crystalline powder and is soluble in water. Its structure features two amine groups attached to a phenolic ring, which contributes to its reactivity and biological activity .

- Reactivity with Bases: This compound reacts with bases, releasing heat, which is characteristic of acidic salts .

- Oxidation Reactions: It can be oxidized to form various derivatives, particularly in the presence of oxidizing agents. This property is exploited in hair dye formulations where it acts as a colorant .

- Formation of Complexes: 2,4-Diaminophenol dihydrochloride can form complexes with metal ions, which may enhance its application in analytical chemistry .

Several methods are employed to synthesize 2,4-Diaminophenol dihydrochloride:

- Reduction of 2,4-Dinitrophenol: This method involves the catalytic reduction of 2,4-dinitrophenol using hydrogen gas or other reducing agents.

- Amine Substitution Reactions: Starting from phenol derivatives, amine groups can be introduced through electrophilic substitution reactions.

- Direct Amination: Phenolic compounds can be directly aminated under specific conditions to yield 2,4-diaminophenol, followed by hydrochloric acid treatment to form the dihydrochloride salt.

These methods vary in efficiency and yield based on the specific reagents and conditions used .

The uniqueness of 2,4-Diaminophenol dihydrochloride lies in its dual amino functionality which enhances its reactivity and utility as a dye intermediate compared to others listed above .

Interaction studies involving 2,4-Diaminophenol dihydrochloride have focused on its behavior in biological systems and its potential interactions with other chemicals:

- Synergistic Effects with Other Dyes: Research indicates that when combined with other colorants or additives in hair dyes, it can enhance color stability and depth.

- Potential Drug Interactions: Although limited data exists, caution is advised when used alongside other pharmaceuticals due to possible interactions affecting efficacy or safety .

Physical Description

Color/Form

NEEDLES

Melting Point

205 °C

UNII

Related CAS

GHS Hazard Statements

H301 (96%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (94%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (14%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (14%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (94%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard